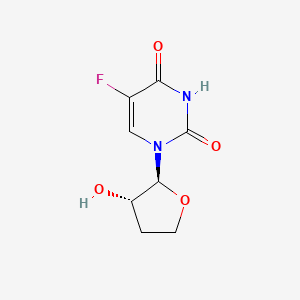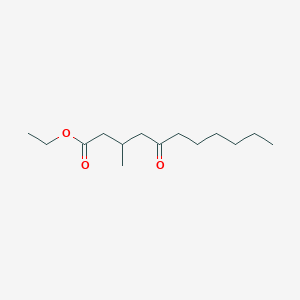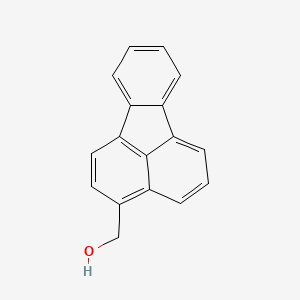
1-(2-Bromo-1-chloro-1,2,2-trifluoroethyl)-2,3,4,5,6-pentafluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-1-chloro-1,2,2-trifluoroethyl)-2,3,4,5,6-pentafluorobenzene is a halogenated aromatic compound It is characterized by the presence of multiple halogen atoms, including bromine, chlorine, and fluorine, attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(2-Bromo-1-chloro-1,2,2-trifluoroethyl)-2,3,4,5,6-pentafluorobenzene typically involves halogenation reactions. One common method is the reaction of pentafluorobenzene with 2-bromo-1-chloro-1,2,2-trifluoroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
1-(2-Bromo-1-chloro-1,2,2-trifluoroethyl)-2,3,4,5,6-pentafluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Bromo-1-chloro-1,2,2-trifluoroethyl)-2,3,4,5,6-pentafluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological effects.
Medicine: Research is being conducted to explore its potential use in pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-1-chloro-1,2,2-trifluoroethyl)-2,3,4,5,6-pentafluorobenzene involves its interaction with molecular targets through halogen bonding and other interactions. The specific pathways and targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Bromo-1-chloro-1,2,2-trifluoroethyl)-2,3,4,5,6-pentafluorobenzene include other halogenated aromatic compounds like:
- 1-(2-Bromo-1-chloro-1,2,2-trifluoroethyl)cyclohexene
- 1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane
These compounds share similar halogenation patterns but differ in their specific structures and properties. The uniqueness of this compound lies in its specific combination of halogen atoms and the resulting chemical properties.
Propriétés
Numéro CAS |
66021-94-1 |
|---|---|
Formule moléculaire |
C8BrClF8 |
Poids moléculaire |
363.43 g/mol |
Nom IUPAC |
1-(2-bromo-1-chloro-1,2,2-trifluoroethyl)-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C8BrClF8/c9-8(17,18)7(10,16)1-2(11)4(13)6(15)5(14)3(1)12 |
Clé InChI |
QMRVFWUKHWZCDH-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(F)(F)Br)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


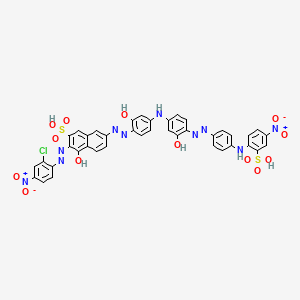
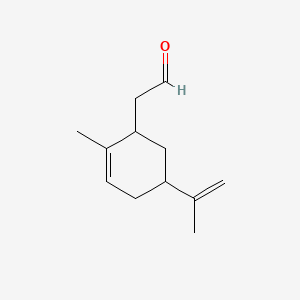

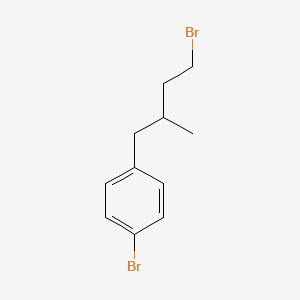
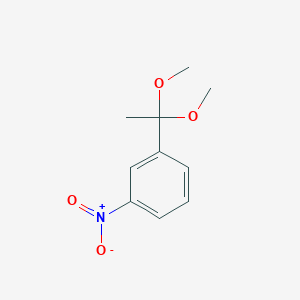

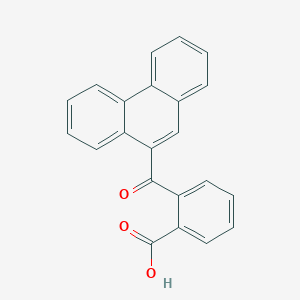
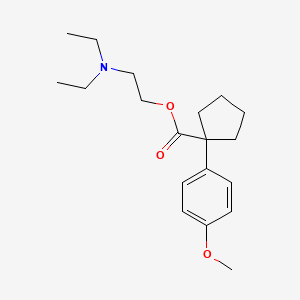

![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)

